

An In-depth Technical Guide on the Chemical Properties of Bitpa

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the compound identified as **Bitpa**. **Bitpa**, systematically named 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide, is a complex organic molecule with potential applications in medicinal chemistry and materials science. This document consolidates the available computational data on its chemical and physical properties, outlines a plausible synthetic route based on related precursors, and presents logical workflows for its characterization and potential screening. Due to the limited availability of experimental data in peer-reviewed literature, this guide relies heavily on computational predictions and established methodologies for analogous compounds.

Chemical Identity

Bitpa is registered in the PubChem database with the Compound ID (CID) 21334.[1] Its core structure consists of a central terephthalamide linker connecting two phenyl groups, each substituted with a 4,5-dihydro-1H-imidazol-2-yl (dihydroimidazoline) moiety.

Table 1: Chemical Identifiers for **Bitpa**



Identifier	Value	
IUPAC Name	1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide	
Molecular Formula	C26H24N6O2	
CAS Number	3602-01-5	
PubChem CID	21334	
Synonyms	BITPA, HR 2197, NSC-59503, 4',4"-Di-2-imidazolin-2-ylterephthalanilide	

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physicochemical data for **Bitpa** in published scientific literature. The following table summarizes the computationally predicted properties available from the PubChem database. These values are estimations and should be confirmed through experimental validation.

Table 2: Computed Physicochemical Properties of Bitpa



Property	Value	Source
Molecular Weight	452.5 g/mol	PubChem
XLogP3	1.5	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	6	PubChem
Exact Mass	452.19607403 Da	PubChem
Monoisotopic Mass	452.19607403 Da	PubChem
Topological Polar Surface Area	121 Ų	PubChem
Heavy Atom Count	34	PubChem
Formal Charge	0	PubChem
Complexity	721	PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Bitpa** are not readily available in the scientific literature. However, a synthetic method for a closely related precursor, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, has been described and can serve as a foundational methodology.

Synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (Precursor)

This protocol is adapted from the synthesis of a structural analog and provides a likely pathway to a key intermediate.

Materials:

• 1,4-Benzenedicarboxylic acid



- Ethylenediamine
- Ethylenediamine dihydrochloride
- Toluene-p-sulfonic acid
- Ethyleneglycol
- Concentrated Hydrochloric Acid (HCl)
- 50% agueous Sodium Hydroxide (NaOH)
- Water
- Methanol

Procedure:

- A mixture of 1,4-benzenedicarboxylic acid (13.9 mmol), ethylenediamine (50 mmol), ethylenediamine dihydrochloride (50 mmol), and toluene-p-sulfonic acid (1.09 mmol) is refluxed in ethyleneglycol (20 ml) for 3 hours.
- Approximately half of the ethyleneglycol solvent is then slowly removed by distillation.
- The residue is dissolved in a mixture of water (40 ml) and concentrated HCl (3 ml of 11 M).
- The addition of 50% aqueous NaOH results in the formation of a yellow precipitate.
- The precipitate is purified by recrystallization from methanol to yield the final product.

The synthesis of **Bitpa** itself would likely involve the acylation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with terephthaloyl chloride.

Potential Biological Activity and Signaling Pathways

There is no published data on the biological activity or the mechanism of action of **Bitpa**. Compounds containing dihydroimidazoline and benzamide moieties are known to interact with a variety of biological targets. The planar, aromatic regions of the molecule suggest potential





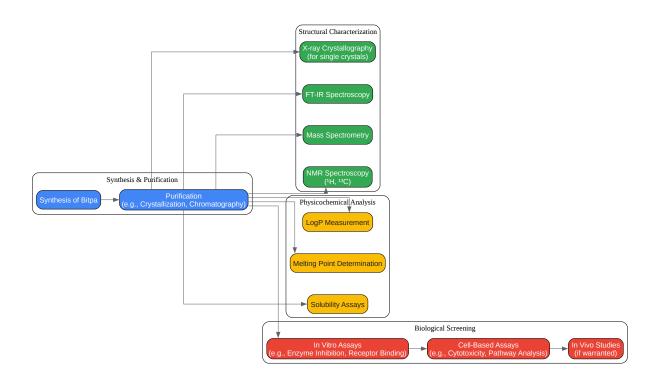


for DNA intercalation, while the dihydroimidazoline rings can participate in hydrogen bonding and act as bioisosteres for other cationic groups, potentially targeting receptors or enzymes. Without experimental data, any discussion of signaling pathways would be purely speculative.

Visualizations

Given the lack of specific experimental workflows and signaling pathways for **Bitpa**, the following diagrams represent a generalized workflow for novel compound evaluation and a logical relationship diagram based on its chemical structure.

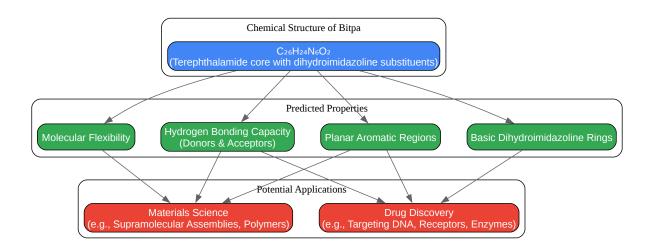




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Caption: Generalized experimental workflow for a novel chemical entity.





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References

- 1. GSRS [gsrs.ncats.nih.gov]
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